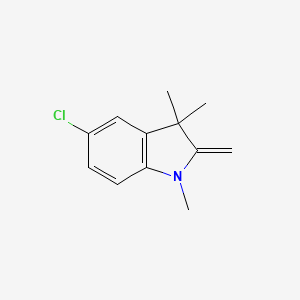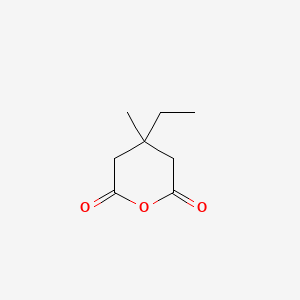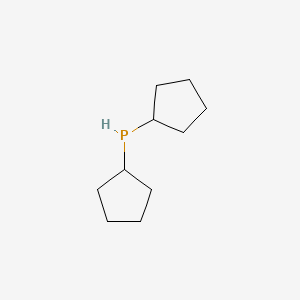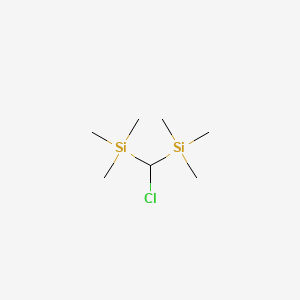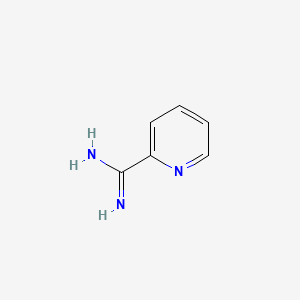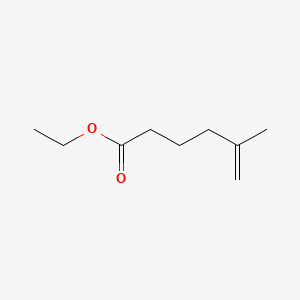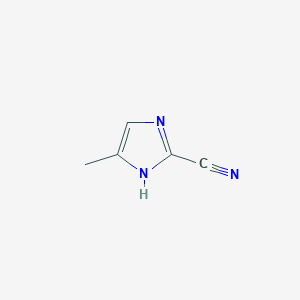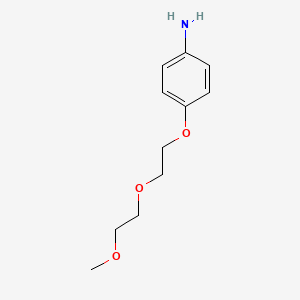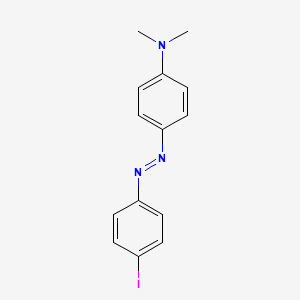
Pyridazin-3-carbonsäureamid
Übersicht
Beschreibung
Pyridazine-3-carboxamide is a compound with the CAS Number: 5450-54-4 . It is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .
Synthesis Analysis
A series of novel derivatives with an N-(methyl-d3)pyridazine-3-carboxamide skeleton that bind to the TYK2 pseudokinase domain were designed, synthesized, and evaluated . Another study described the design and synthesis of a series of pyridazine-3-carboxamides to be CB2-selective agonists via a combination of scaffold hopping and bioisosterism strategies .Molecular Structure Analysis
The molecular structure of Pyridazine-3-carboxamide is characterized by a six-membered ring with two adjacent nitrogen atoms .Chemical Reactions Analysis
Pyridazine derivatives have emerged as privileged structures in heterocyclic chemistry, both because of their excellent chemistry and because of their potential applications in medicinal chemistry and optoelectronics . Recent advances in [3 + n] cycloaddition reactions in the pyridazine series have been reported .Physical And Chemical Properties Analysis
The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity . These properties contribute to unique applications in molecular recognition while the inherent polarity, low cytochrome P450 inhibitory effects and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .Wissenschaftliche Forschungsanwendungen
Hemmung der Monoaminoxidase
Pyridazin-Derivate, einschließlich derer mit einer 3-Carboxamidgruppe, wurden als Monoaminoxidase (MAO)-Hemmer eingesetzt. Diese Verbindungen können den Neurotransmitterspiegel beeinflussen und sind relevant bei der Behandlung von Erkrankungen wie Depression .
Gonadotropin-Releasing-Hormon-Antagonismus
Die 3-Carboxamid-Gruppe auf einem Pyridazin-Gerüst ist in nicht-peptidischen menschlichen Gonadotropin-Releasing-Hormon (GnRH)-Rezeptor-Antagonisten wie Relugolix vorhanden. Diese Anwendung ist bedeutsam bei der Behandlung von Erkrankungen wie Prostatakrebs .
Tyrosinkinase-Hemmung
Pyridazin-3-Carboxamid-Strukturen wurden als allosterische Inhibitoren der Tyrosinkinase 2 (TYK2) verwendet, die eine Rolle bei Autoimmunerkrankungen und Krebstherapie-Strategien spielen .
Hemmung der kardialen Phosphodiesterase-III
Einige Pyridazin-Derivate, einschließlich derer mit Modifikationen an der 3-Carboxamid-Position, haben sich als Inhibitoren der kardialen Phosphodiesterase-III (PDE-III) gezeigt. Dies ist wichtig für die Entwicklung von kardiovaskulären Therapeutika .
Antitumoraktivität
Pyridazin-Verbindungen mit einer 3-Carboxamid-Substitution wurden auf ihre Antitumoraktivität untersucht, wobei sie spezifische zelluläre Mechanismen wie die Cyclin-abhängige Kinase 2 (CDK2) angreifen, die für die Zellzyklusregulation von entscheidender Bedeutung ist .
Verbesserte Wirksamkeit in der Medikamentenentwicklung
Modifikationen des N-Substituenten an der 3-Carboxamid-Position haben zu einer verbesserten Wirksamkeit in verschiedenen pharmakologischen Wirkstoffen geführt, was die Vielseitigkeit dieser Einheit in der medizinischen Chemie zeigt .
Springer - The pyridazine heterocycle in molecular recognition and drug Springer - Biologically Active Pyridazines and Pyridazinone Derivatives ResearchGate - Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents
Wirkmechanismus
Target of Action
Pyridazine-3-carboxamide is a highly selective inhibitor of protein tyrosine kinase 2 (TYK2) that targets the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway . TYK2 is an emerging drug target for various human autoimmune diseases .
Mode of Action
Pyridazine-3-carboxamide interacts with its target, TYK2, in a unique way. It inhibits TYK2 kinase in three distinct states: the autoinhibited state and two activated states for autophosphorylation and phosphorylation of downstream protein substrates . Its binding to the TYK2 pseudokinase domain in the autoinhibited state restricts the essential dynamics of the TYK2 kinase domain required for kinase activity . Furthermore, it binds competitively with ATP in the pseudokinase domain, and also directly prevents formation of the active state of TYK2 through steric clashes .
Biochemical Pathways
The primary biochemical pathway affected by Pyridazine-3-carboxamide is the JAK-STAT pathway . This pathway is crucial for transmitting information from chemical signals outside the cell, through the cell membrane, and into the cell’s nucleus, which results in DNA transcription and activity within the cell. The inhibition of TYK2 by Pyridazine-3-carboxamide impacts this pathway, leading to changes in the cell’s response to external signals .
Pharmacokinetics
It is known that the compound has reasonable pk exposures . More research is needed to fully understand the ADME properties of Pyridazine-3-carboxamide and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of Pyridazine-3-carboxamide’s action primarily involve the inhibition of TYK2. This results in the silencing of chordotonal neurons and a decrease in intracellular Ca2+ levels . Unlike Group 9 and 29 insecticides, which hyperactivate chordotonal neurons and increase Ca2+ levels, active metabolites of Pyridazine-3-carboxamide silence these neurons .
Safety and Hazards
Zukünftige Richtungen
The pyridazine ring is advocated as a less lipophilic and advantageous substitute for the ubiquitous phenyl ring or deployed as a replacement for homologous azines and azoles, either as a scaffolding element or a pharmacophoric moiety . This makes a compelling case for broader application of Pyridazine-3-carboxamide as a privileged structural element in drug design .
Biochemische Analyse
Biochemical Properties
Pyridazine-3-carboxamide plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to tyrosine kinase 2 (TYK2), an enzyme that plays a pivotal role in the signaling pathways of various cytokines. Pyridazine-3-carboxamide acts as an inhibitor of TYK2, thereby modulating the activity of this enzyme and influencing downstream signaling pathways . Additionally, this compound has been shown to interact with other proteins involved in cellular signaling and metabolic processes, further highlighting its biochemical significance.
Cellular Effects
Pyridazine-3-carboxamide exerts a range of effects on different types of cells and cellular processes. In particular, it has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of TYK2 by pyridazine-3-carboxamide can lead to alterations in cytokine signaling, which in turn affects immune cell function and inflammatory responses . Furthermore, this compound has been shown to impact the expression of genes involved in cell proliferation and apoptosis, thereby influencing cell growth and survival.
Molecular Mechanism
The molecular mechanism of action of pyridazine-3-carboxamide involves its binding interactions with specific biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, pyridazine-3-carboxamide binds to the active site of TYK2, inhibiting its kinase activity and preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts the signaling cascades mediated by cytokines, leading to changes in cellular responses. Additionally, pyridazine-3-carboxamide may interact with other enzymes and proteins, further modulating cellular functions and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pyridazine-3-carboxamide have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that pyridazine-3-carboxamide remains stable under various experimental conditions, maintaining its inhibitory activity against TYK2 . Prolonged exposure to this compound can lead to changes in cellular responses, including alterations in gene expression and metabolic activity. These temporal effects highlight the importance of monitoring the duration of exposure when studying the biochemical properties of pyridazine-3-carboxamide.
Dosage Effects in Animal Models
The effects of pyridazine-3-carboxamide vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit TYK2 activity and modulate cytokine signaling without causing significant adverse effects . At higher doses, pyridazine-3-carboxamide may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects underscore the need for careful dose optimization in preclinical studies to ensure the safety and efficacy of pyridazine-3-carboxamide.
Metabolic Pathways
Pyridazine-3-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. One of the key metabolic pathways involves its biotransformation by cytochrome P450 enzymes, which convert pyridazine-3-carboxamide into its active metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels. Understanding the metabolic pathways of pyridazine-3-carboxamide is essential for elucidating its pharmacokinetic properties and potential therapeutic applications.
Transport and Distribution
The transport and distribution of pyridazine-3-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters that facilitate its uptake into cells, as well as intracellular binding proteins that influence its localization and accumulation . The distribution of pyridazine-3-carboxamide within different tissues can affect its pharmacological activity and therapeutic potential.
Subcellular Localization
Pyridazine-3-carboxamide exhibits specific subcellular localization, which can impact its activity and function. This compound is often localized to the cytoplasm, where it interacts with cytoplasmic enzymes and signaling molecules . Additionally, pyridazine-3-carboxamide may undergo post-translational modifications that direct it to specific cellular compartments or organelles, further modulating its biochemical properties and cellular effects.
Eigenschaften
IUPAC Name |
pyridazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c6-5(9)4-2-1-3-7-8-4/h1-3H,(H2,6,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYLUKNFEYWGCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00278762 | |
| Record name | pyridazine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00278762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5450-54-4 | |
| Record name | 3-Pyridazinecarboxamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9955 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | pyridazine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00278762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Pyridazinecarboxamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9BP2E4PY6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Naphthalenecarboxamide, 3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-N-phenyl-](/img/structure/B1582027.png)
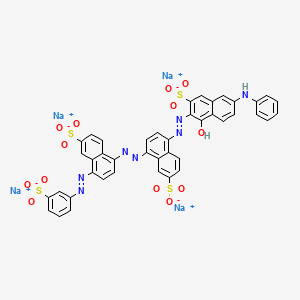
![2-Naphthalenesulfonic acid, 7-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfophenyl)azo]-](/img/structure/B1582030.png)
